2-Hydroxyisonicotinic Acid

Description

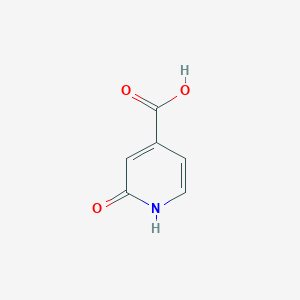

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCJLRTXPHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944942 | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-72-0 | |

| Record name | 22282-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 2-hydroxyisonicotinic acid

An In-depth Technical Guide to the Properties and Applications of 2-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, existing in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pivotal heterocyclic compound with significant applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological significance. It is a versatile intermediate in the development of pharmaceuticals, including treatments for tuberculosis and metabolic disorders, and in the synthesis of advanced agrochemicals.[1] A notable biological property of this compound is its ability to chelate metal ions, particularly iron(III), suggesting its potential in therapeutic strategies targeting metal-dependent pathways.[2] This document details its known characteristics and provides exemplary experimental protocols to facilitate further research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It exists in equilibrium with its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, a form that often predominates in the solid state. This tautomerism plays a crucial role in its chemical reactivity and biological interactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [3] |

| Molecular Weight | 139.11 g/mol | [3] |

| CAS Number | 22282-72-0 | [4] |

| Melting Point | >300 °C (decomposes) | [5] |

| Appearance | White to orange to green powder/crystal | |

| Topological Polar Surface Area (TPSA) | 70.16 Ų | [3] |

| logP | 0.0731 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Characterization

Synthetic Routes

Several synthetic pathways to this compound have been reported. A common laboratory and industrial-scale synthesis involves the hydrolysis of 4-cyanopyridine. This method is efficient and proceeds through the formation of an intermediate amide.

Another documented route involves the enzymatic hydrolysis of 4-cyanopyridine using nitrilase enzymes from microorganisms like Nocardia globerula NHB-2, offering a greener alternative to chemical synthesis.[6]

Experimental Protocol: Synthesis via Hydrolysis of 4-Cyanopyridine

This protocol describes a representative chemical synthesis of isonicotinic acid from 4-cyanopyridine, which can be adapted for the synthesis of this compound through subsequent hydroxylation or by starting with a hydroxylated precursor.

Materials:

-

4-cyanopyridine

-

Hydrazine hydrate

-

Magnesium oxide

-

Methanol

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of 4-cyanopyridine (4 parts), water (80 parts), and hydrazine hydrate (4 parts) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Magnesium oxide (0.04 parts) is added to the mixture as a catalyst.

-

The reaction mixture is heated on a steam bath for 15 hours with continuous stirring.[7]

-

After the reaction is complete, the solution is filtered while hot to remove the magnesium oxide and any insoluble byproducts.[7]

-

The filtrate is then evaporated to dryness under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

The solid residue is recrystallized from methanol or ethanol to yield the purified isonicotinyl hydrazide.[7] This can then be converted to this compound through appropriate chemical modifications.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, including the tautomeric form present in a given solvent.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the synthesized compound.

Biological Properties and Applications

Pharmaceutical and Agrochemical Intermediate

This compound and its tautomer are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs for treating tuberculosis, metabolic disorders, and HIV.[1][8]

-

Agrochemicals: This compound is utilized in the development of advanced crop protection agents.[1]

Metal Chelating Activity

This compound has demonstrated the ability to form stable complexes with metal ions, notably iron(III).[2] This property is attributed to the presence of the hydroxyl and carboxylic acid functional groups, which can coordinate with metal centers. This chelation capability suggests potential applications in conditions associated with metal overload or in the design of inhibitors for metalloenzymes.[2][9]

Visualizing Synthesis and Potential Mechanism of Action

The following diagrams, generated using the DOT language, illustrate a plausible synthetic workflow and a hypothesized mechanism of action based on its metal chelating properties.

Caption: A generalized workflow for the synthesis of this compound, starting from 4-cyanopyridine.

Caption: Hypothesized mechanism of action of this compound as a metal chelator, leading to enzyme inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its versatile chemical nature, arising from its functional groups and tautomerism, makes it a valuable precursor in the synthesis of a wide array of complex molecules with important biological activities. The metal-chelating properties of this compound open up further avenues for research into its potential therapeutic applications. This guide provides a foundational understanding of its properties and serves as a resource for professionals engaged in drug discovery and development, as well as in the broader field of chemical synthesis. Further exploration into its specific biological targets and mechanisms of action is warranted to fully exploit its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 22282-72-0|this compound|BLD Pharm [bldpharm.com]

- 5. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioencapsulation.net [bioencapsulation.net]

- 7. US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile - Google Patents [patents.google.com]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Chemical Structure, Properties, and Applications

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known by its tautomeric name 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a derivative of isonicotinic acid, it belongs to a class of pyridine carboxylic acids that are integral scaffolds in numerous pharmaceuticals, including treatments for tuberculosis, cancer, and inflammatory diseases.[1] This technical guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Structure and Tautomerism

This compound primarily exists in its more stable pyridone tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism is a key feature of hydroxypyridines and influences the molecule's chemical reactivity and biological interactions. The equilibrium between the hydroxy-pyridine and pyridone forms can be influenced by solvent polarity and pH.

Chemical Identification

| Identifier | Value |

| CAS Number | 22282-72-0[2] |

| Molecular Formula | C₆H₅NO₃[2] |

| Molecular Weight | 139.11 g/mol [2] |

| IUPAC Name | 2-Oxo-1,2-dihydropyridine-4-carboxylic acid |

| Synonyms | 2-Hydroxy-4-pyridinecarboxylic acid, 2-keto-1H-pyridine-4-carboxylic acid |

| SMILES | O=C(O)c1cc[nH]c(=O)c1 |

| InChI | InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) |

| InChIKey | BXHCJLRTXPHUGH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes its key properties.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 300 °C | [3] |

| Boiling Point (Predicted) | 384.0 ± 42.0 °C | [3] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 70.16 Ų | [4] |

| LogP | 0.0731 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives

Figure 1. General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative (Adapted)[6]

This protocol is adapted from the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and serves as a representative procedure.

Materials:

-

Meldrum's acid

-

Triethyl orthoformate

-

Aniline

-

Active methylene nitrile (e.g., cyanoacetamide)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

Procedure:

-

Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione:

-

A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and aniline (0.1 mol) is prepared.

-

The reaction mixture is stirred and heated. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the product is isolated, for example, by filtration and washing with a suitable solvent.

-

-

Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative:

-

Potassium hydroxide (0.02 mol) is added to a vigorously stirred suspension of the enaminone from the previous step (0.01 mol) and the active methylene nitrile (e.g., cyanoacetamide, 0.01 mol) in a suitable solvent like ethanol.

-

The reaction mixture is stirred for 24 hours.

-

The mixture is then acidified with concentrated HCl to a pH of 5 and maintained for 3 hours.

-

The precipitate that forms is filtered off and washed successively with water and ethanol to yield the final product.

-

Spectroscopic Properties

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from its isomer, 2-hydroxynicotinic acid[6], the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically 6.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

N-H Proton: A broad singlet for the N-H proton of the pyridone tautomer is expected, likely in the downfield region (>10 ppm).

-

O-H Proton: A broad singlet for the carboxylic acid proton will also be present, typically in the downfield region (>11 ppm).

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[7]

-

C=O Stretch (Carboxylic Acid): A strong absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[7]

-

C=O Stretch (Pyridone): Another strong carbonyl absorption from the pyridone ring is expected, typically around 1650 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring stretches.

Mass Spectrometry:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (139.11 g/mol ) is expected.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of H₂O (from the carboxylic acid), CO₂, and cleavage of the pyridine ring.

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[8] Its derivatives have shown promise in various therapeutic areas.

Enzyme Inhibition

Derivatives of isonicotinic acid have been identified as potent inhibitors of various enzymes. For instance, certain isonicotinoyl compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9] The pyridine nitrogen and other functional groups can form key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target enzyme.[9]

Antimicrobial and Cytotoxic Activity

The pyridine carboxylic acid scaffold is present in many antimicrobial and anticancer drugs.[1] While direct data on this compound is limited, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11]

Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the biological activity of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cancer cell lines in their appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Figure 2. Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[14]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (inhibitor)

-

Assay buffer (optimized for the enzyme)

-

96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitor, buffer) at the desired concentrations. The inhibitor should be prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration will depend on the enzyme's reaction rate.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity against the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not well-documented, the parent compound, nicotinic acid (niacin), is known to interact with the nicotinic acid receptor (HM74A), which can enhance the arachidonic acid signaling pathway.[15][16] This pathway is crucial in inflammation and cellular signaling.

Figure 3. Potential involvement of nicotinic acid derivatives in the arachidonic acid signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with a stable pyridone tautomeric form. Its versatile chemical structure makes it an important building block for the synthesis of a wide array of biologically active molecules. With applications spanning enzyme inhibition and the development of antimicrobial and cytotoxic agents, this compound holds significant promise for future drug discovery and development efforts. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil new therapeutic opportunities.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 11. jcmimagescasereports.org [jcmimagescasereports.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to 2-Hydroxy-4-Pyridinecarboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-pyridinecarboxylic acid and its structural analogs represent a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 2-hydroxy-4-pyridinecarboxylic acid, including its nomenclature, physicochemical properties, and key applications in drug discovery. A central focus is placed on the role of pyridinecarboxylic acid derivatives as potent enzyme inhibitors, a mechanism that underpins their therapeutic potential. This document consolidates critical data, outlines general synthetic considerations, and visualizes the fundamental mechanism of enzyme inhibition to support ongoing research and development efforts.

Nomenclature and Synonyms

2-Hydroxy-4-pyridinecarboxylic acid is known by several names, reflecting its structure and historical context in chemical literature. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

| Synonym | Reference |

| 2-Hydroxyisonicotinic acid | [1] |

| 2-oxo-1H-pyridine-4-carboxylic acid | [1] |

| 1,2-dihydro-2-oxo-4-Pyridinecarboxylic acid | [1] |

| 2-hydroxy-pyridine-4-carboxylic acid | [1] |

| 6-oxohydropyridine-4-carboxylic acid | [1] |

Physicochemical Properties

The fundamental physicochemical properties of 2-hydroxy-4-pyridinecarboxylic acid are summarized in the table below. These data are essential for experimental design, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| CAS Number | 22282-72-0 | [1] |

| IUPAC Name | 2-oxo-1H-pyridine-4-carboxylic acid | [1] |

| Canonical SMILES | C1=CNC(=O)C=C1C(=O)O | [1] |

| InChI Key | BXHCJLRTXPHUGH-UHFFFAOYSA-N | [1] |

| Appearance | Solid | - |

| Purity | ≥97% (typical) | - |

Synthesis and Experimental Protocols

General Synthetic Approach: Hydrolysis of Cyanopyridines

One common method for the synthesis of pyridine carboxylic acids involves the hydrolysis of the corresponding cyanopyridine. This two-step process is outlined below.

Experimental Considerations:

-

Starting Material: The synthesis would commence with a suitably substituted pyridine, such as 2-cyano-4-hydroxypyridine.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by heating.

-

Acidification: The resulting carboxylate salt is then neutralized with a strong acid (e.g., hydrochloric acid) to precipitate the final carboxylic acid product.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent.

Biological Activity and Applications in Drug Development

Pyridine carboxylic acid isomers and their derivatives are recognized for their diverse biological activities and have been instrumental in the development of numerous therapeutic agents.[2][3] Their utility spans a wide range of diseases, including tuberculosis, cancer, and neurodegenerative disorders.[2][3]

Enzyme Inhibition

A primary mechanism through which pyridine carboxylic acid derivatives exert their therapeutic effects is via enzyme inhibition.[2][3] The pyridine ring acts as a versatile scaffold, and the carboxylic acid group can participate in crucial binding interactions within the active site of an enzyme, often coordinating with metal ions.[2]

Derivatives of pyridine-4-carboxylic acid have shown inhibitory activity against several key enzyme targets:

-

Carbonic Anhydrases (CAs): These enzymes are involved in processes such as pH regulation and fluid secretion. CA inhibitors are used to treat glaucoma, altitude sickness, and edema.[2]

-

IspH Inhibitors: The IspH enzyme is critical for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial drugs.[2]

-

Kinase Inhibition: Various kinase inhibitors based on the pyridine carboxylic acid scaffold have been developed to target signaling pathways implicated in cancer cell growth and proliferation.[2]

The general mechanism of competitive enzyme inhibition, a common mode of action for these compounds, is illustrated in the diagram below.

In competitive inhibition, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the natural substrate from binding, thereby reducing the rate of the enzymatic reaction.

Chelation Therapy

Certain hydroxypyridinecarboxylic acids have been investigated for their potential as chelating agents for metal ions like iron (Fe³⁺) and aluminum (Al³⁺).[4] For instance, 2-methyl-3-hydroxy-4-pyridinecarboxylic acid has been synthesized and studied for its ability to form stable complexes with these metals, suggesting potential applications in treating metal overload disorders.[4] The study indicated that while its complexation efficiency is lower than some existing chelators, it demonstrates no cytotoxic activity on various cell lines.[4]

Conclusion

2-Hydroxy-4-pyridinecarboxylic acid and its related structures are of significant interest to the scientific community, particularly in the realm of drug discovery and development. The versatility of the pyridine scaffold, combined with the key role of the carboxylic acid moiety in biological interactions, has led to the development of a wide array of enzyme inhibitors and other biologically active molecules. This guide provides a foundational understanding of the nomenclature, properties, and applications of this important compound class. Further research into novel synthetic routes and the exploration of new biological targets will undoubtedly continue to expand the therapeutic potential of pyridine carboxylic acid derivatives.

References

- 1. 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 4-Carboxy-2(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxy-2(1H)-pyridinone, also known by its tautomeric name 2-hydroxy-isonicotinic acid, is a pyridinone derivative with significant potential in medicinal chemistry. First identified as a microbial metabolite, this compound belongs to a class of molecules that have garnered interest for their diverse biological activities, most notably as antibacterial agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 4-carboxy-2(1H)-pyridinone and its derivatives, with a focus on their mechanism of action as inhibitors of bacterial DNA synthesis.

Discovery and Historical Context

The initial discovery of 4-carboxy-2(1H)-pyridinone in a biological system dates back to 1979, when it was identified as a metabolite in the microbial degradation of isonicotinic acid and isoniazid by Sarcina sp.[1] In this context, it was referred to as 2-hydroxy-isonicotinic acid. This early work provided initial characterization of the compound, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, establishing its presence in biological pathways.[1]

While a definitive singular report of its first chemical synthesis is not readily apparent in the historical literature, the synthesis of the pyridinone core is well-established through various methods. The Guareschi-Thorpe reaction, for instance, provides a general route to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[2][3][4] A closely related compound, citrazinic acid (2,6-dihydroxyisonicotinic acid), can be synthesized from citric acid, highlighting a potential biosynthetic and synthetic precursor relationship.[5][6][7]

The broader class of 4-hydroxy-2-pyridone alkaloids, to which 4-carboxy-2(1H)-pyridinone belongs, has a rich history, with diverse structures being isolated from natural sources and exhibiting a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects. This has spurred significant interest in the synthesis and derivatization of the 4-hydroxy-2-pyridone scaffold for drug discovery.

Physicochemical Properties and Spectroscopic Data

4-Carboxy-2(1H)-pyridinone exists in tautomeric equilibrium with 2-hydroxy-isonicotinic acid. The pyridinone form is generally favored in solution.

Table 1: Physicochemical and Spectroscopic Data for 4-Carboxy-2(1H)-pyridinone and Related Compounds

| Property | Value/Data | Source |

| Molecular Formula | C6H5NO3 | [PubChem] |

| Molecular Weight | 139.11 g/mol | [PubChem] |

| CAS Number | 22282-72-0 | [PubChem] |

| IUPAC Name | 2-oxo-1H-pyridine-4-carboxylic acid | [PubChem] |

| Synonyms | 2-Hydroxy-isonicotinic acid, 2-Hydroxy-4-pyridinecarboxylic acid | [PubChem] |

| 1H NMR (DMSO-d6) | δ 13.51 (s, 1H, COOH), 10.43 (s, 1H, OH), 8.93 (d, J=2.6 Hz, 1H), 8.51 (d, J=2.5 Hz, 1H), 7.46 (t, J=7.7 Hz, 1H), 7.31-7.41 (m, 6H), 7.02 (d, J=8.2 Hz, 1H), 6.97 (t, J=7.7 Hz, 1H), 5.40 (s, 2H) (for a derivative) | [8] |

| 13C NMR (DMSO-d6) | δ 191.4, 164.9, 163.0, 156.3, 149.1, 144.8, 135.9, 133.9, 130.7, 129.2, 128.5, 128.4, 124.8, 120.0, 118.8, 117.2, 117.1, 53.6 (for a derivative) | [8] |

| Mass Spectrometry | Prominent peaks at m/e 122 (M+-OH) and 111 (M+-CO) reported for 2-hydroxy-isonicotinic acid. | [1] |

Synthesis and Experimental Protocols

While a specific protocol for the direct synthesis of the parent 4-carboxy-2(1H)-pyridinone is not detailed in the readily available literature, several general methods for the synthesis of substituted pyridones and related carboxylic acids can be adapted. One of the most relevant and historically significant is the synthesis of the closely related citrazinic acid from citric acid.

Example Experimental Protocol: Synthesis of Citrazinic Acid from Citric Acid and Urea (Hydrothermal Method)

This protocol provides a representative method for the synthesis of a closely related dihydroxy-carboxy-pyridine derivative.

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Reaction kettle (100 ml)

-

Oven

-

Centrifuge

Procedure: [5]

-

Dissolve citric acid (e.g., 0.6094-1.2188 g) and urea (e.g., 0.6966-1.3932 g) in 60-80 ml of deionized water.

-

Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.

-

Transfer the mixed solution to a 100 ml reaction kettle.

-

Place the sealed reaction kettle in an oven preheated to a temperature between 160-200 °C.

-

Maintain the hydrothermal conditions for 2-6 hours.

-

Allow the reaction kettle to cool to room temperature. A dark green solution should be obtained.

-

Centrifuge the resulting solution at high speed.

-

Discard the supernatant.

-

Dry the resulting yellow precipitate to obtain the citrazinic acid product.

Biological Activity and Mechanism of Action

The 4-hydroxy-2-pyridone scaffold is a key pharmacophore in a novel class of antibacterial agents that are effective against Gram-negative pathogens, including multidrug-resistant strains.[9][10][11]

Antibacterial Activity

Derivatives of 4-hydroxy-2-pyridone have demonstrated significant in vitro activity against a range of bacteria. For example, optimized indolyl-containing derivatives have shown Minimum Inhibitory Concentration (MIC90) values of 0.5-1 µg/mL against Escherichia coli and 8-16 µg/mL against Acinetobacter baumannii.[10]

Table 2: Representative Antibacterial Activity of 4-Hydroxy-2-pyridone Derivatives

| Compound Class | Target Organism | MIC90 (µg/mL) | Source |

| Fused indolyl-containing 4-hydroxy-2-pyridones | Escherichia coli | 0.5 - 1 | [10] |

| Fused indolyl-containing 4-hydroxy-2-pyridones | Acinetobacter baumannii | 8 - 16 | [10] |

| Aminophenyl-substituted 4-hydroxy-2-pyridones | Fluoroquinolone-resistant E. coli | Modest activity | [9] |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of antibacterial action for the 4-hydroxy-2-pyridone class is the inhibition of bacterial DNA synthesis.[9][11] Specifically, these compounds target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Responsible for introducing negative supercoils into bacterial DNA.

-

Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes after replication.

By inhibiting these enzymes, 4-hydroxy-2-pyridone derivatives disrupt essential cellular processes, leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which also target these enzymes but at a different binding site, suggesting that these compounds could be effective against fluoroquinolone-resistant strains.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a general workflow for evaluating the antibacterial properties of these compounds.

Figure 1: Mechanism of bacterial DNA synthesis inhibition by 4-hydroxy-2-pyridone derivatives.

Figure 2: General experimental workflow for the evaluation of 4-hydroxy-2-pyridone antibacterial agents.

Conclusion and Future Perspectives

4-Carboxy-2(1H)-pyridinone and its derivatives represent a promising class of compounds with significant potential for the development of new antibacterial agents. Their discovery as a microbial metabolite and the subsequent exploration of the broader 4-hydroxy-2-pyridone scaffold have revealed a potent mechanism of action targeting bacterial DNA synthesis. The ability of these compounds to inhibit both DNA gyrase and topoisomerase IV, coupled with their efficacy against resistant strains, makes them attractive candidates for further investigation. Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship, as well as detailed pharmacokinetic and toxicological studies to assess their clinical viability. The development of efficient and scalable synthetic routes to the core 4-carboxy-2(1H)-pyridinone scaffold will be crucial for advancing these efforts.

References

- 1. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

- 6. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxyisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisonicotinic acid, a derivative of isonicotinic acid, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of its core biological functions, including its antimicrobial properties, potential as an iron chelator, and putative role in the inhibition of hypoxia-inducible factor-1 (HIF-1). This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its antimicrobial and chelating properties. While research into its direct therapeutic applications is ongoing, the existing data suggests potential for its use as a lead compound in drug discovery.

Antimicrobial Activity

This compound has been shown to possess bacteriostatic properties. A study investigating a series of related compounds reported the antimicrobial activity of a "2-hydroxynicotinoid" against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | - | 402.50 |

| Escherichia coli | - | 402.50 |

Note: Data is for a "2-hydroxynicotinoid" compound, which is presumed to be this compound or a closely related derivative.

Iron (III) Chelation

Potential as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor

While direct evidence is limited, the structural similarity of this compound to other known inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) suggests it may have a role in this pathway. HIF-1 is a key transcription factor in the cellular response to hypoxia and is a validated target in cancer therapy.[2][3] Further investigation is required to determine the specific inhibitory activity and mechanism of this compound on HIF-1.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of this compound against bacterial strains.[4]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 1024 µg/mL to 2 µg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.

Potentiometric Titration for Iron (III) Chelation

This protocol outlines a potentiometric titration method to determine the stability constants of the complex formed between this compound and iron (III).[1][5]

Materials:

-

This compound

-

Ferric chloride (FeCl₃) solution of known concentration

-

Potassium nitrate (KNO₃) solution (for maintaining ionic strength)

-

Standardized sodium hydroxide (NaOH) solution

-

Potentiometer with a combined pH electrode

-

Thermostated reaction vessel

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a solution of constant ionic strength (e.g., 0.1 M KNO₃).

-

Titration Setup: Place the solution in the thermostated reaction vessel and insert the pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution in the absence and presence of a known concentration of FeCl₃.

-

Data Acquisition: Record the pH of the solution after each addition of the NaOH titrant.

-

Data Analysis: The protonation constants of the ligand and the stability constants of the iron (III) complexes are calculated from the titration curves using appropriate software (e.g., HYPERQUAD).

HIF-1α Reporter Gene Assay

This protocol describes a cell-based reporter assay to screen for the inhibitory activity of this compound on HIF-1α.[6][7]

Materials:

-

Human cancer cell line (e.g., HeLa or MCF-7) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or deferoxamine)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Induction of Hypoxia: Induce HIF-1α expression by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: The inhibitory effect of this compound on HIF-1α transcriptional activity is determined by the reduction in luciferase signal compared to the untreated control. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize potential signaling pathways and a general experimental workflow for investigating the biological activity of this compound.

Figure 1: General experimental workflow for evaluating this compound.

Figure 2: Potential mechanism of HIF-1α inhibition by this compound.

Figure 3: Logical relationship of iron chelation by this compound.

Conclusion

This compound presents as a molecule with notable biological activities that warrant further investigation. Its demonstrated antimicrobial effects and potential as an iron chelator and HIF-1 inhibitor provide a foundation for its exploration in various therapeutic areas. The methodologies and conceptual frameworks provided in this guide are intended to facilitate future research into the precise mechanisms of action and to unlock the full therapeutic potential of this promising compound. Further studies are essential to obtain more robust quantitative data and to elucidate its effects on specific cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 2-Hydroxyisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Promise for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its many derivatives, 2-hydroxyisonicotinic acid (also known as 2-hydroxypyridine-4-carboxylic acid) has emerged as a versatile precursor for the synthesis of novel compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic prospects of this compound derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The chemical versatility of the this compound scaffold, with its reactive carboxylic acid and hydroxyl groups, allows for a variety of synthetic modifications. Common derivatization strategies include the formation of Schiff bases, esters, and coordination complexes with metal ions.

General Synthesis of Isoniazid/2-Hydroxynicotinoid Schiff Base Compounds

A prevalent method for synthesizing Schiff base derivatives involves the condensation reaction between a hydrazide, such as isoniazid (isonicotinic acid hydrazide), and an aldehyde, in this case, a 2-hydroxy nicotinoid compound.[1][2]

Experimental Protocol:

-

Reactant Preparation: Isoniazid and 2-hydroxy nicotinoid compounds are used as raw materials.

-

Reaction: The reactants are combined in a water bath at a controlled temperature of 40°C.

-

Product Formation: The reaction proceeds to form the isoniazid/2-hydroxynicotinal Schiff base compound.

-

Characterization: The structure of the resulting Schiff base is confirmed using various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS). A new infrared absorption peak around 1662 cm⁻¹ is indicative of the formation of the imine group (C=N).[1][2]

Synthesis of 2-Hydroxynicotinoyl-Serine-Butyl Esters

Another synthetic route involves a three-step reaction starting from L-serine to produce novel 2-hydroxynicotinoyl-serine-butyl esters.[3][4]

Experimental Protocol:

-

Esterification of L-serine: L-serine is first esterified with n-butanol.

-

Amidation: The resulting serine-butyl ester is then amidated with 2-hydroxynicotinic acid.

-

Esterification with Carboxylic Acids: Finally, the product from the amidation step is esterified with corresponding carboxylic acids to yield the final ester derivatives (e.g., AD-1, AD-2, and AD-3).[3]

Synthesis of Ruthenium(II) Complexes

Organometallic complexes of isonicotinic acid derivatives have shown promise as anticancer agents. The synthesis of Ruthenium(II) complexes is a notable example.[5][6]

Experimental Protocol:

-

Reactant Preparation: A solution of [Ru(η⁵-C₅H₄COCH₃)(bipy)][CF₃SO₃] in methanol is prepared.

-

Ligand Addition: A nicotinic acid derivative (e.g., NNHCO(py-3-yl)) and trifluoroacetic acid are added to the stirring solution.

-

Reflux: The mixture is heated to reflux for several hours.

-

Purification: After cooling, the solvent is evaporated, and the product is washed and recrystallized to yield the final Ruthenium(II) complex.[5]

Antimicrobial Potential

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Experimental Protocol for MIC Determination:

-

Bacterial Culture: Pure cultures of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are prepared.

-

Inoculum Preparation: The bacterial culture is standardized to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[7][8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid/2-Hydroxynicotinoid Compounds

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

| Isoniazid | 402.50 | 402.50 |

| 2-Hydroxynicotinoid | 402.50 | 402.50 |

| Isoniazid/2-Hydroxynicotinoid Schiff Base | 201.25 | 100.63 |

| Data sourced from Zhang et al.[1][2] |

Scanning Electron Microscopy (SEM) studies have suggested that these Schiff base compounds may exert their antibacterial effect by disrupting the bacterial cell membrane.[1][2]

Anti-inflammatory Activity

Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production. This activity is believed to be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]

In Vitro Anti-inflammatory ROS Inhibition Assay

Experimental Protocol:

-

Cell Preparation: Human blood cells are used as the source for ROS production.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

ROS Induction: A stimulant is used to induce the production of ROS.

-

Measurement: The inhibitory effect of the compounds on ROS production is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[9]

Table 2: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives

| Compound | IC₅₀ (µg/mL) |

| Isonicotinate of meta-aminophenol (Compound 5) | 1.42 ± 0.1 |

| Ibuprofen (Standard Drug) | 11.2 ± 1.9 |

| Data sourced from Yaqoob et al.[9] |

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[10][11] The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce gastrointestinal side effects.[12][13] Molecular docking studies suggest that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme, potentially inhibiting its function.[9][14]

Anticancer Potential

The development of novel anticancer agents is a critical area of research. Organometallic complexes of isonicotinic acid, particularly those involving Ruthenium(II), have demonstrated promising cytotoxic activity against various cancer cell lines.[5][6]

In Vitro Cytotoxicity Evaluation

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A375 melanoma, A549 lung adenocarcinoma, A431 epidermoid carcinoma, MDA-MB 231 breast cancer) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the Ruthenium(II) complexes.

-

Incubation: The treated cells are incubated for a specified period.

-

Cytotoxicity Assay: A standard assay (e.g., MTT assay) is used to determine cell viability.

-

IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.[5]

Table 3: Cytotoxicity (IC₅₀ in µM) of Ruthenium(II) Complexes of Isonicotinic Acid Derivatives

| Compound | A375 (Melanoma) | A549 (Lung) | A431 (Epidermoid) | MDA-MB 231 (Breast) |

| Complex 1 (Nicotinic acid derivative) | >50 | >50 | 18.2 ± 1.1 | 20.0 ± 1.0 |

| Complex 2 (Isoniazid derivative) | 36.3 ± 1.2 | 45.3 ± 1.1 | 30.6 ± 1.1 | 29.8 ± 1.1 |

| Data sourced from Gonçalves et al.[5][6] |

The mechanism of action for these ruthenium complexes may involve DNA binding, protein interaction, or the generation of reactive oxygen species.[5] Furthermore, some isonicotinic acid derivatives have been investigated as inhibitors of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism.[15][16]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an attractive starting point for the development of new therapeutic agents. The data presented in this guide highlight the significant antimicrobial, anti-inflammatory, and anticancer potential of these derivatives.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.

-

Mechanism of Action Studies: To further elucidate the molecular pathways through which these derivatives exert their effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and potentially clinical development.

The continued exploration of this compound derivatives holds considerable promise for addressing unmet needs in the treatment of infectious diseases, inflammatory conditions, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation | Advances in Engineering Technology Research [madison-proceedings.com]

- 3. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. | Sigma-Aldrich [merckmillipore.com]

- 5. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]

- 6. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into 2-Hydroxyisonicotinic Acid: A Technical Guide for Researchers

An In-depth Examination of the Computational Chemistry, Tautomeric Stability, and Synthetic Utility of a Versatile Heterocyclic Compound

Introduction

Tautomerism and Stability

A fundamental aspect of 2-hydroxyisonicotinic acid is its existence in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. Theoretical studies on related hydroxypyridine systems consistently indicate that the pyridone (oxo) form is thermodynamically more stable than the hydroxypyridine (enol) form, particularly in the solid state. This preference is attributed to the aromatic character of the pyridone ring and favorable intermolecular interactions.

Computational approaches, primarily Density Functional Theory (DFT), are the workhorses for investigating this tautomerism. The relative energies of the tautomers are calculated to determine the equilibrium position.

Figure 1: Tautomeric equilibrium of this compound.

Theoretical Data and Computational Protocols

Detailed theoretical data for this compound is not extensively published. However, based on studies of similar nicotinic acid derivatives, the following sections outline the expected computational results and the methodologies used to obtain them.

Data Presentation

The following tables summarize the types of quantitative data that are typically generated from DFT calculations for molecules like 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The values presented here are hypothetical and serve as a template for the expected results.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2=O8 | 1.23 |

| N1-C2 | 1.38 | |

| N1-C6 | 1.36 | |

| C4-C7 | 1.50 | |

| C7=O9 | 1.21 | |

| C7-O10 | 1.35 | |

| **Bond Angles (°) ** | O8=C2-N1 | 123.0 |

| C2-N1-C6 | 121.0 | |

| C3-C4-C5 | 118.0 | |

| C3-C4-C7 | 120.0 | |

| O9=C7-O10 | 125.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | O-H stretch (carboxylic acid) | 3560 |

| ν2 | N-H stretch | 3450 |

| ν3 | C=O stretch (pyridone) | 1680 |

| ν4 | C=O stretch (carboxylic acid) | 1720 |

| ν5 | C=C stretch | 1610 |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O8 | π(N1-C2) | 25.5 |

| LP(1) N1 | π(C3-C4) | 15.2 |

| π(C5-C6) | π*(C3-C4) | 20.1 |

Experimental Protocols

The standard computational protocol for theoretical studies of such molecules involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Properties:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the electron density distribution, charge transfer interactions, and the nature of chemical bonds within the molecule.

-

Visualization of Molecular Interactions and Synthetic Pathways

Graphviz diagrams are used to visualize key relationships and workflows involving this compound.

Drug Synthesis Workflow

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including antituberculosis agents[1]. The following diagram illustrates a generalized workflow for its incorporation into a drug candidate.

References

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a versatile heterocyclic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and agriculture. Its unique structural features, particularly the presence of a hydroxyl group on the pyridine ring, contribute to its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, chemical properties, and, most importantly, its multifaceted biological activities and potential therapeutic applications. The information is presented to cater to researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. In the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism plays a crucial role in its chemical reactivity and biological interactions. Theoretical studies have shown that the 2-oxo form is energetically more favorable. The compound's structure has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₃ | |

| Molecular Weight | 139.11 g/mol | |

| Melting Point | >300 °C | |

| pKa | Not available | |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound and Its Derivatives

Several synthetic routes for this compound and its derivatives have been reported. A common method involves the hydrolysis of 2-chloroisonicotinic acid. Another approach describes the reaction of 2-chloronicotinonitrile with concentrated hydrochloric acid. Derivatives, such as hydrazones, are often synthesized through the condensation reaction of isonicotinic acid hydrazide with various aldehydes.

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives of isonicotinic acid, which have shown significant antimicrobial activity.

-

Reaction Setup: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from a suitable solvent system to yield the pure hydrazone derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Derivatives of isonicotinic acid, particularly hydrazones, have demonstrated significant in vitro activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Isonicotinic Acid Hydrazide Derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| Isonicotinic acid N'-(phenyl)-hydrazide | 12.5 | 25 | 50 | |

| Isonicotinic acid N'-(4-chlorophenyl)-hydrazide | 6.25 | 12.5 | 25 | |

| Isonicotinic acid N'-(4-nitrophenyl)-hydrazide | 3.12 | 6.25 | 12.5 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have shown potent anti-inflammatory properties. This activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 3: In Vitro COX-2 Inhibitory Activity of Isonicotinic Acid Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-(3-aminophenyl)isonicotinamide | 1.42 ± 0.1 | Not reported | [1] |

| Ibuprofen (Standard) | 11.2 ± 1.9 | Not applicable | [1] |

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

The inhibitory effect on COX-2 can be evaluated using various in vitro assays. A common method involves measuring the production of prostaglandins.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Termination and Product Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or other analytical methods like LC-MS.

-

Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the arachidonic acid metabolic pathway. This pathway is central to the inflammatory response, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting key enzymes such as COX-2 and 5-LOX, these compounds can effectively reduce inflammation.

Caption: Inhibition of the Arachidonic Acid Pathway.

Metal Ion Chelation

Hydroxypyridinones, including this compound, are known to be effective chelating agents for various metal ions, particularly iron(III). This property is attributed to the presence of the hydroxyl and carbonyl groups, which can form stable complexes with metal ions. This makes them potential therapeutic agents for iron overload disorders.

Experimental Protocol: Potentiometric Titration for Iron(III) Chelation

Potentiometric titration is a standard method to determine the stability constants of metal-ligand complexes.

-

Solution Preparation: Prepare solutions of the ligand (this compound), a metal salt (e.g., FeCl₃), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration Setup: A thermostated reaction vessel equipped with a pH electrode and a burette is used. The pH electrode is calibrated with standard buffer solutions.

-

Titration Procedure: A solution containing the ligand and the metal ion is titrated with the standardized base. The pH is recorded after each addition of the titrant.

-

Data Analysis: The titration data (volume of base added vs. pH) is analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anti-inflammatory, and iron-chelating agents warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying mechanisms, such as the inhibition of the arachidonic acid pathway, provide a solid foundation for future research in this area. This technical guide serves as a valuable resource for scientists and researchers aiming to explore and exploit the therapeutic potential of this versatile molecule. Further studies focusing on in vivo efficacy, pharmacokinetic profiling, and structure-activity relationship optimization are crucial for translating the promising in vitro findings into clinically viable therapeutic agents.

References

A Technical Guide to Potential Research Areas for 2-Hydroxyisonicotinic Acid

Abstract: 2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its role as a building block is established, its intrinsic bioactivity and potential as a scaffold for novel therapeutics remain largely unexplored. This technical guide outlines promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its potential as an inhibitor of Matrix Metalloproteinases (MMPs) and Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylases (PHDs), and as a foundational structure for new anticancer agents. This document provides the scientific rationale for each area, detailed experimental protocols for key assays, and workflows to guide future research and development.

Introduction to this compound

This compound (CAS 22282-72-0) is a derivative of isonicotinic acid, a form of vitamin B3.[2] In the solid state and likely in biological systems, it primarily exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.[1][3] This structural feature is critical as it presents a unique combination of a carboxylic acid, a lactam (cyclic amide), and an aromatic system, making it an attractive starting point for medicinal chemistry.

Currently, its main application is as a key intermediate in the synthesis of various drugs, including those for tuberculosis, inflammation, and metabolic disorders, as well as in the optimization of HIV protease inhibitors.[1] However, the inherent chemical motifs within the molecule—specifically its ability to chelate metal ions—suggest it could be a valuable scaffold for developing targeted enzyme inhibitors. This guide will explore three high-potential research areas that leverage these intrinsic properties.

Potential Research Area 1: Inhibition of Matrix Metalloproteinases (MMPs)

Scientific Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[4][5] Overexpression of MMPs is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[5][6]